molecular formula C7H8N2O2 B1287714 2-Amino-3-hydroxybenzamide CAS No. 16353-14-3

2-Amino-3-hydroxybenzamide

Cat. No.: B1287714
CAS No.: 16353-14-3
M. Wt: 152.15 g/mol
InChI Key: MXUVTOSMGWXSHH-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxybenzamide is an aromatic amide derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Its structure features an amino (-NH₂) group at the 2-position and a hydroxyl (-OH) group at the 3-position of the benzamide scaffold.

Properties

IUPAC Name

2-amino-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUVTOSMGWXSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604630
Record name 2-Amino-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16353-14-3
Record name 2-Amino-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxybenzamide typically involves the reaction of 2-nitro-3-hydroxybenzoic acid with ammonia or an amine under reducing conditions. The reduction of the nitro group to an amino group can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic medium .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials such as salicylic acid. The process includes nitration, reduction, and subsequent amide formation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The compound’s hydroxyl and amino groups play a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -NH₂ (C2), -OH (C3) C₇H₈N₂O₂ 152.15 Polar groups enhance solubility
2-Amino-3-methylbenzamide -NH₂ (C2), -CH₃ (C3) C₈H₁₀N₂O 150.18 Methyl group increases hydrophobicity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CONH-(2-hydroxy-1,1-dimethylethyl), -CH₃ (C3) C₁₁H₁₅NO₂ 193.24 N,O-bidentate directing group for metal catalysis
3-Amino-N-(2,3-dimethylphenyl)benzamide -NH₂ (C3), -CONH-(2,3-dimethylphenyl) C₁₅H₁₆N₂O 240.30 High toxicity (H302, H315, H319, H335)
3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide -NH₂ (C3), -OH (C2), -CONH-(2-hydroxyethyl) C₁₀H₁₂N₂O₃ 208.21 Enhanced solubility due to hydroxyl groups
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide -NH₂ (C3), -OCH₃ (C4), -Cl (C3'), -CH₃ (C2') C₁₅H₁₅ClN₂O₂ 296.75 Electron-withdrawing groups modulate reactivity

Biological Activity

2-Amino-3-hydroxybenzamide (CAS Number: 16353-14-3) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of this compound, supported by data tables and relevant case studies.

This compound exhibits several key biochemical properties:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Thrombin Inhibition : It interacts with thrombin, an enzyme involved in blood coagulation, suggesting potential applications in anticoagulant therapies.
  • Anticancer Properties : Various studies indicate that this compound can inhibit the proliferation of cancer cells while sparing normal cells, highlighting its selective toxicity.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling Modulation : It affects pathways involved in cell growth and apoptosis.
  • Gene Expression Alteration : this compound can modulate the expression of genes associated with cancer and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenges free radicals
AnticancerInhibits cancer cell proliferation
Thrombin InhibitionReduces thrombin activity
Gene ExpressionAlters expression of oncogenes and tumor suppressors

Molecular Mechanism

The molecular mechanism of this compound involves:

  • Enzyme Interaction : The compound binds to specific enzymes, inhibiting their activity through competitive or allosteric mechanisms.
  • Hydrogen Bond Formation : The hydroxyl and amino groups facilitate interactions with target biomolecules, enhancing its biological efficacy.

Case Study: Anticancer Mechanism

A study conducted on prostate cancer cells demonstrated that treatment with this compound led to apoptosis through cytochrome c release and caspase activation. This indicates its potential as a therapeutic agent for hormone-sensitive cancers.

Research Applications

This compound has several applications across different fields:

  • Medicinal Chemistry : Investigated for its potential as an antimicrobial and anticancer agent.
  • Biochemical Assays : Used as a ligand for enzyme inhibition studies.
  • Synthetic Chemistry : Serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
2-AminobenzamideLacks hydroxyl groupReduced reactivity
3-HydroxybenzamideLacks amino groupDifferent chemical properties
2-Acetamido-3-hydroxybenzamideContains acetyl groupAltered biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-hydroxybenzamide
Reactant of Route 2
2-Amino-3-hydroxybenzamide

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